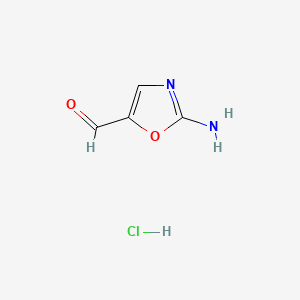
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs2CO3) to yield 2-aryl-5-alkyl-substituted oxazoles . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form 5-aryloxazoles .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and efficient catalytic systems. For example, the use of magnetic nanocatalysts has been explored for the synthesis of oxazole derivatives, providing an eco-friendly and efficient approach .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amino-substituted oxazoles.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or oxygen atoms within the ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, iodine for oxidation, and nickel catalysts for cyclization . Reaction conditions often involve mild temperatures and the use of polar or nonpolar solvents depending on the desired regioselectivity .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: The compound is used in the development of functional materials and catalysts.
Mécanisme D'action
The mechanism by which 2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its reactivity and potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Disubstituted Oxazoles: These compounds share a similar oxazole ring structure but differ in the substitution pattern.
Uniqueness
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C4H5ClN2O2 |
|---|---|
Poids moléculaire |
148.55 g/mol |
Nom IUPAC |
2-amino-1,3-oxazole-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C4H4N2O2.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H |
Clé InChI |
CBPQIGPWXVHEHX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=N1)N)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


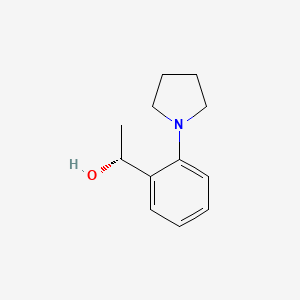
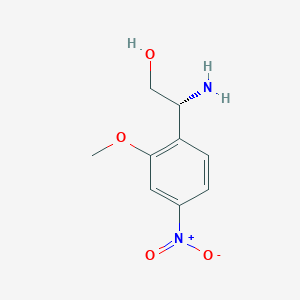
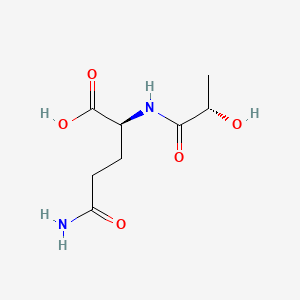




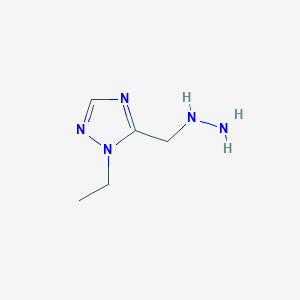
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
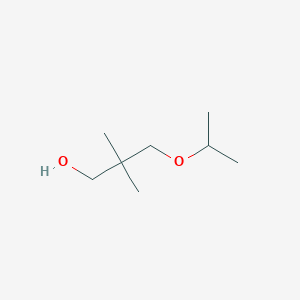
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)



